

2,2-Dimethyl-3,4-dihydronaphthalen-1-one CAS number 2977-45-9

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Compound of Interest

Compound Name:	2,2-Dimethyl-3,4-dihydronaphthalen-1-one
Cat. No.:	B1353755

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An In-depth Technical Guide to **2,2-Dimethyl-3,4-dihydronaphthalen-1-one** (CAS: 2977-45-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-3,4-dihydronaphthalen-1-one, also known as 2,2-dimethyl-1-tetralone, is a bicyclic aromatic ketone.^{[1][2][3]} It belongs to the tetralone class of compounds, which are characterized by a cyclohexanone ring fused to a benzene ring.^[4] The tetralone scaffold is a significant structural motif in medicinal chemistry and serves as a crucial building block for a diverse array of biologically active compounds.^{[4][5]} Derivatives of tetralones have shown potential in various therapeutic areas, including oncology, inflammation, and infectious diseases.^[5] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential biological activities of **2,2-Dimethyl-3,4-dihydronaphthalen-1-one** and its related class of compounds.

Chemical and Physical Properties

2,2-Dimethyl-3,4-dihydronaphthalen-1-one is a clear, light lemon/lime colored liquid at room temperature.^[2] Key physical and chemical properties are summarized in the table below.

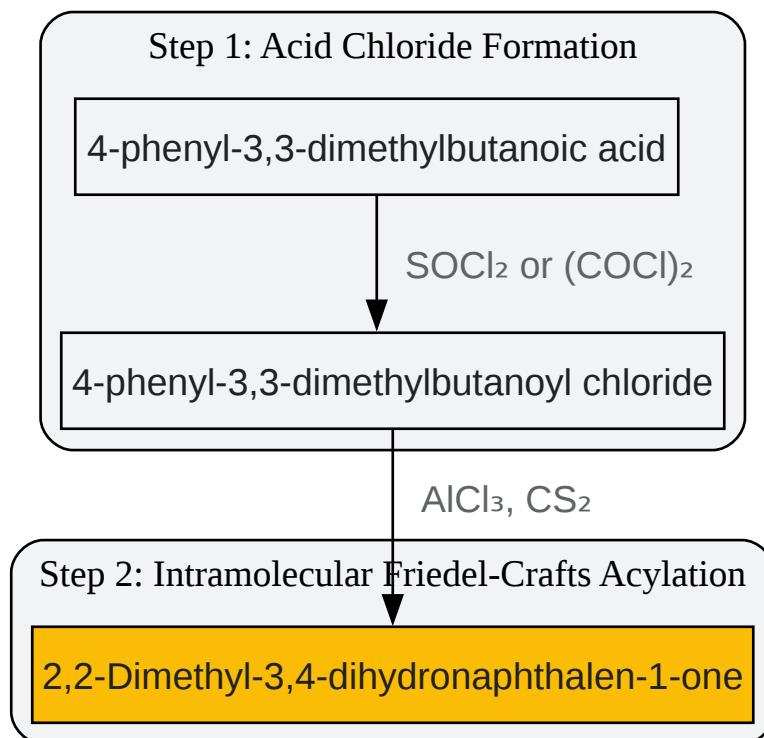
Property	Value	Reference
CAS Number	2977-45-9	[2]
Molecular Formula	C ₁₂ H ₁₄ O	[2]
Molecular Weight	174.24 g/mol	[2]
Appearance	Clear, light lemon/lime liquid	[2] [6]
Boiling Point	137 °C	N/A
Density	1.017 ± 0.06 g/cm ³ (Predicted)	N/A
Storage	Sealed in dry, Room Temperature	[2]
InChI Key	XNTNPXCRBTDTR-UHFFFAOYSA-N	[2]
Canonical SMILES	CC1(C)CCC2=C(C=CC=C2)C1=O	[2]

Synthesis

The synthesis of tetralones is most commonly achieved through intramolecular Friedel-Crafts acylation of γ -phenylbutyric acid derivatives.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) This powerful reaction allows for the construction of the bicyclic ring system.[\[7\]](#) While a specific detailed protocol for **2,2-Dimethyl-3,4-dihydronaphthalen-1-one** is not readily available in the cited literature, a general and plausible synthetic route can be proposed based on well-established methods for analogous compounds.[\[7\]](#)[\[10\]](#)

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

The synthesis would likely start from a precursor molecule, 4-phenyl-3,3-dimethylbutanoic acid. This acid is first converted to its more reactive acid chloride, which then undergoes an intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield the target tetralone.



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Proposed synthesis of **2,2-Dimethyl-3,4-dihydronaphthalen-1-one**.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of a tetralone via intramolecular Friedel-Crafts acylation, adapted from procedures for similar compounds.[\[10\]](#)

Step 1: Synthesis of 4-phenyl-3,3-dimethylbutanoyl chloride

- In a round-bottomed flask equipped with a reflux condenser and a gas absorption trap, place 4-phenyl-3,3-dimethylbutanoic acid.
- Add an excess of thionyl chloride (SOCl₂).
- Gently heat the mixture on a steam bath until the evolution of hydrogen chloride gas ceases.
- Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride. This product is typically used in the next step without further purification.

Step 2: Synthesis of **2,2-Dimethyl-3,4-dihydronaphthalen-1-one**

- Cool the flask containing the 4-phenyl-3,3-dimethylbutanoyl chloride in an ice bath.
- Add a suitable solvent such as carbon disulfide (CS_2).
- Gradually add anhydrous aluminum chloride (AlCl_3) in one portion.
- Once the initial vigorous reaction subsides, slowly warm the mixture to its boiling point and heat for approximately 10 minutes to complete the reaction.[\[10\]](#)
- Cool the reaction mixture to 0 °C and carefully quench by adding crushed ice, followed by concentrated hydrochloric acid.
- The product can then be isolated by steam distillation or solvent extraction.[\[10\]](#)
- Purify the crude product by vacuum distillation.

Spectroscopic Data

While specific spectra for **2,2-Dimethyl-3,4-dihydronaphthalen-1-one** are not available in the provided search results, the expected spectroscopic features can be inferred from data on related tetralone structures and general principles of spectroscopy.

^1H NMR Spectroscopy

The ^1H NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the cyclohexanone ring, and the gem-dimethyl protons.

Protons	Expected Chemical Shift (ppm)	Multiplicity
Aromatic-H	7.2 - 8.1	Multiplets
- CH_2- (C4)	~2.9	Triplet
- CH_2- (C3)	~2.0	Triplet
- $\text{C}(\text{CH}_3)_2$	~1.2	Singlet

Note: These are estimated values based on general principles and data for related compounds. The aromatic region may show complex splitting patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the quaternary carbon, and the aliphatic carbons.

Carbon	Expected Chemical Shift (ppm)
C=O (C1)	190 - 200
Aromatic-C	125 - 150
Quaternary-C (C2)	40 - 50
-CH ₂ - (C4)	30 - 40
-CH ₂ - (C3)	20 - 30
-C(CH ₃) ₂	25 - 35

Note: These are estimated values based on typical chemical shift ranges for tetralones and related ketones.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl group and bands corresponding to the aromatic ring and C-H bonds.

Functional Group	Expected Wavenumber (cm ⁻¹)
C=O Stretch (Ketone)	1680 - 1700
C=C Stretch (Aromatic)	1450 - 1600
C-H Stretch (sp ²)	3000 - 3100
C-H Stretch (sp ³)	2850 - 3000

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (174.24 g/mol). Common fragmentation patterns for ketones include α -cleavage.

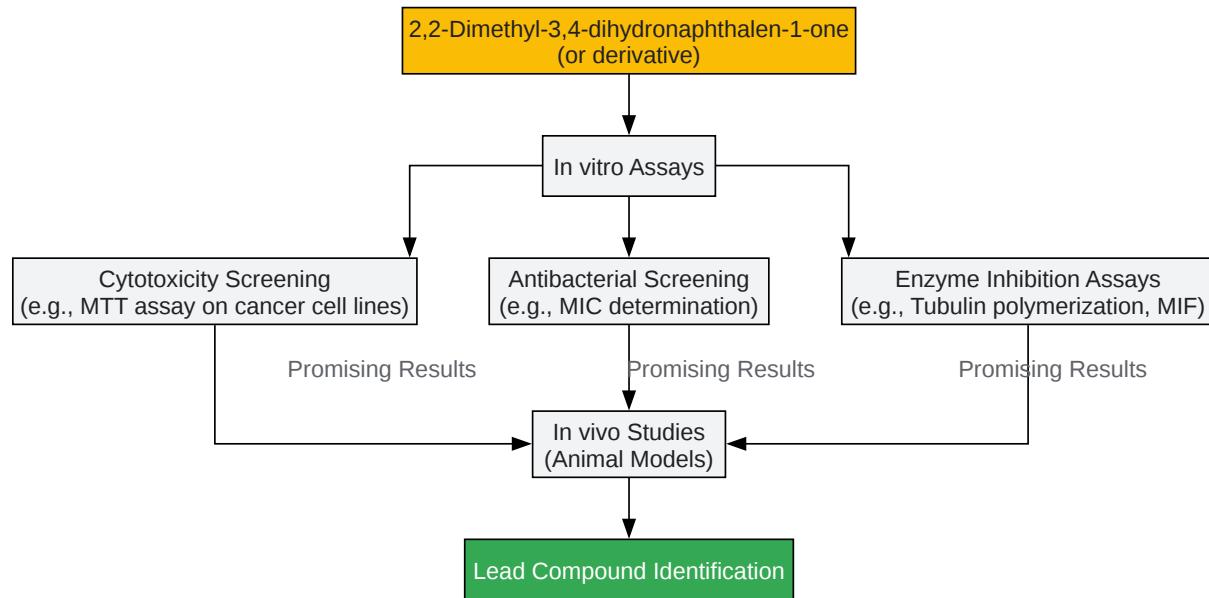
Biological Activity and Applications

While no specific biological activity has been documented for **2,2-Dimethyl-3,4-dihydronaphthalen-1-one** in the provided search results, the broader class of tetralone derivatives has been extensively studied and has shown a wide range of pharmacological activities.^[5] This suggests that **2,2-Dimethyl-3,4-dihydronaphthalen-1-one** could serve as a valuable scaffold for the development of new therapeutic agents.

Potential Therapeutic Applications of Tetralone Derivatives

- Anticancer Activity: Many tetralone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including leukemia, colon cancer, and breast cancer. Some derivatives act as inhibitors of tubulin polymerization.
- Antibacterial Activity: Novel tetralone derivatives have shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.^[5]
- Anti-inflammatory Activity: Certain tetralone derivatives exhibit anti-inflammatory properties by inhibiting macrophage migration inhibitory factor (MIF).^[5]
- Neuroprotective Effects: Some tetralone derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. [N/A]

The general workflow for evaluating the biological activity of a new tetralone derivative is depicted below.



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General workflow for biological evaluation of tetralone derivatives.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of chemical compounds on cell lines.

- **Cell Seeding:** Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the tetralone derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
- Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

2,2-Dimethyl-3,4-dihydronaphthalen-1-one is a member of the pharmacologically significant tetralone family. While specific data for this compound is limited, its structural similarity to other biologically active tetralones suggests its potential as a valuable building block in drug discovery and development. The synthetic routes are well-established, and a variety of biological screening assays can be employed to explore its therapeutic potential. Further research into the synthesis and biological evaluation of derivatives of **2,2-Dimethyl-3,4-dihydronaphthalen-1-one** is warranted.

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